Trimethyloxonium tetrafluoroborate

Descripción general

Descripción

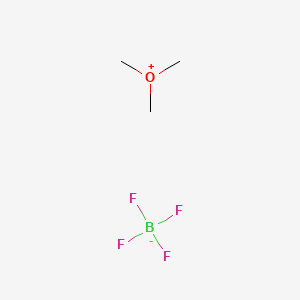

Trimethyloxonium tetrafluoroborate, also known as Meerwein’s salt, is an organic compound with the formula [(CH₃)₃O]+[BF₄]−. This compound is a strong methylating agent, acting as a synthetic equivalent of the methyl cation (CH₃+). It appears as a white solid that decomposes rapidly upon exposure to atmospheric moisture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethyloxonium tetrafluoroborate is synthesized by reacting boron trifluoride with dimethyl ether and epichlorohydrin. The reaction proceeds as follows :

4 Me₂O·BF₃ + 2 Me₂O + 3 C₂H₃OCH₂Cl → 3 [(CH₃)₃O]+[BF₄]− + B[(OCH(CH₂Cl)CH₂OMe]₃

The reaction mixture is stirred overnight under a nitrogen atmosphere. The resulting crystalline this compound is then washed with anhydrous dichloromethane and sodium-dried diethyl ether, and dried by passing a stream of nitrogen over the salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis, involving the reaction of boron trifluoride with dimethyl ether and epichlorohydrin under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Trimethyloxonium tetrafluoroborate primarily undergoes electrophilic methylation reactions. It is known for its ability to methylate hydroxyl and carboxyl functional groups .

Common Reagents and Conditions:

Esterification of Carboxylic Acids: this compound is used to esterify carboxylic acids under conditions where acid-catalyzed reactions are infeasible.

Polymerization Catalyst: It acts as a catalyst for the polymerization of cyclic sulfides and ethers.

Major Products:

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

Trimethyloxonium tetrafluoroborate, with the formula , is recognized for its strong electrophilic character, making it one of the most potent methylating agents available. It is particularly effective in situations where traditional acid-catalyzed reactions are not feasible due to sensitivity or instability of the reactants . The compound is sensitive to moisture and should be handled under inert conditions to maintain its reactivity.

Methylation Reactions

This compound is extensively used for methylation of various substrates, including:

- Phenolic Compounds : It has been employed to methylate chlorophenols for qualitative detection using gas chromatography-mass spectrometry (GC-MS). This method allows for rapid conversion of chlorophenols into their O-methylated derivatives at ambient temperatures .

- Phosphonic Acids : The compound also facilitates the methylation of phosphonic acids, which are relevant in the context of chemical warfare agents. This application underscores its potential utility in environmental monitoring and remediation efforts .

Esterification Reactions

The compound plays a crucial role in the esterification of polyfunctional carboxylic acids. It provides a pathway for forming esters under conditions where traditional methods may fail due to acid-sensitive groups . For example:This reaction highlights its utility in synthesizing esters from carboxylic acids, which are essential intermediates in various chemical processes.

Polymerization Catalysis

This compound acts as a catalyst in the polymerization of cyclic sulfides and ethers. This application is significant in developing new polymeric materials with tailored properties for specific industrial applications .

Beckmann Rearrangement

The compound is also utilized in the Beckmann rearrangement of oximes, transforming them into amides or lactams, which are valuable in pharmaceutical synthesis .

Data Tables

The following tables summarize key experimental findings and applications involving this compound:

| Application Area | Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Methylation | Chlorophenols | Ambient temperature | 95 |

| Esterification | Polyfunctional carboxylic acids | Varies; typically mild conditions | 70-90 |

| Polymerization | Cyclic sulfides | Varies; often requires specific catalysts | N/A |

| Beckmann Rearrangement | Oximes | Typically requires acidic conditions | N/A |

Case Study 1: Environmental Analysis of Chlorophenols

A study demonstrated the effectiveness of this compound for methylating chlorophenols, facilitating their detection via GC-MS. This approach provided a rapid method for analyzing environmental samples contaminated with these compounds, showcasing its relevance in environmental chemistry .

Case Study 2: Synthesis of Esters from Hemins

Research involving the esterification of hemins using this compound highlighted its utility in preparing derivatives necessary for structural studies. The reactions were conducted under controlled conditions to optimize yields while minimizing degradation .

Mecanismo De Acción

Trimethyloxonium tetrafluoroborate exerts its effects through electrophilic methylation. The compound transfers a methyl group to a nucleophile via an S_N2 mechanism, where the nucleophile attacks the methyl group, displacing the leaving group . This mechanism makes it a powerful alkylating agent under mild conditions .

Comparación Con Compuestos Similares

Triethyloxonium tetrafluoroborate: A closely related compound with similar methylating properties.

Methyl triflate and methyl fluorosulfonate: Other strong methylating agents, but less stable compared to trimethyloxonium tetrafluoroborate.

Uniqueness: this compound is unique due to its high reactivity and stability under controlled conditions. It is considered the strongest commercially available reagent for electrophilic methylation .

Actividad Biológica

Trimethyloxonium tetrafluoroborate (TMO·BF4) is an organic compound recognized for its potent methylating properties. With the formula [(CH₃)₃O]⁺[BF₄]⁻, this compound serves as a synthetic equivalent of the methyl cation (CH₃⁺), making it one of the strongest commercially available reagents for electrophilic methylation. Its biological activity primarily stems from its ability to act as a strong alkylating agent, influencing various biochemical processes and applications in analytical chemistry.

- Molecular Formula : [(CH₃)₃O]⁺[BF₄]⁻

- Appearance : White solid

- Solubility : Soluble in polar organic solvents but decomposes rapidly in moisture.

- Reactivity : Strong methylating agent; hydrolyzes in water to produce methanol and boron tetrafluoride.

Alkylation Mechanism

This compound acts by transferring a methyl group to nucleophilic sites on biomolecules, such as proteins and nucleic acids. This alkylation can modify the function of enzymes, receptors, and other proteins, potentially leading to significant biological effects.

Case Studies and Applications

-

Detection of Nerve Agents :

TMO·BF4 has been utilized in the derivatization of phosphonic and aminoethylsulfonic acids related to nerve agents. A study demonstrated its effectiveness in enhancing the detection of these compounds in soil samples using gas chromatography-mass spectrometry (GC-MS). The methylation process allowed for better identification and quantification of these toxic agents, highlighting TMO·BF4's role in forensic science and environmental monitoring .Acid Type Example Compounds Detection Method Soil Types Tested Phosphonic Acids Methyl methylphosphonic acid, Ethyl methylphosphonic acid EI-GC-MS Virginia type A soil, Ottawa sand, Nebraska EPA soil Aminoethylsulfonic Acids N,N-diethyl-2-aminoethylsulfonic acid GC-FPD Same as above -

Biochemical Studies :

In biochemical research, TMO·BF4 has been employed to study the binding interactions of toxins like saxitoxin (STX) with sodium channels. The compound was found to inhibit STX binding, suggesting that it can modify protein interactions critical for cellular signaling pathways . This application underscores its potential utility in neuropharmacology. -

Medical Applications :

The compound has been explored for its ability to methylate organic acids in biological fluids. For instance, a method was developed for the determination of urinary organic acids through derivatization with TMO·BF4, facilitating the screening of metabolic disorders . This demonstrates its relevance in clinical diagnostics.

Safety and Handling

Due to its strong reactivity and potential hazards associated with alkylating agents, TMO·BF4 should be handled with caution. It is less volatile than other alkylating agents like methyl triflate but still poses risks upon contact with moisture or skin. Proper laboratory safety protocols must be followed when using this compound.

Q & A

Basic Research Questions

Q. What is the role of trimethyloxonium tetrafluoroborate (TMO) in derivatizing hydroxyl/carboxyl groups, and how does it compare to diazomethane in terms of safety and efficiency?

TMO serves as a methylating agent for hydroxyl and carboxyl groups, enabling their analysis via gas chromatography-mass spectrometry (GC-MS). Unlike diazomethane, which is explosive and carcinogenic, TMO offers a safer alternative while achieving comparable methylation efficiency in aqueous urine samples . Methodologically, TMO is added directly to urine for in situ derivatization, followed by extraction via solid-phase microextraction (SPME). This avoids the need for hazardous diazomethane handling .

Q. How can researchers optimize reaction conditions for TMO-mediated methylation of organic acids in GC-MS workflows?

Key factors include:

- pH Control : Maintain mildly acidic conditions (pH ~4–5) to enhance protonation of carboxyl groups, improving TMO reactivity .

- Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) to stabilize TMO and prevent hydrolysis .

- Reaction Time : 30–60 minutes at 25–40°C ensures complete methylation without decomposition .

- Quenching : Excess reagent is neutralized with aqueous sodium bicarbonate prior to extraction .

Q. What are the critical challenges in synthesizing high-purity TMO, and how are they addressed?

TMO synthesis requires anhydrous conditions to prevent hydrolysis. A common method involves reacting dimethyl ether with boron trifluoride etherate in methyl chloride, yielding TMO crystals under nitrogen. Impurities (e.g., residual solvents) are minimized by rigorous drying and storage at 0–5°C in sealed containers . Purity >95% is achievable, as verified by melting point (190–200°C) and NMR .

Advanced Research Questions

Q. How does TMO enable the detection of phosphonic acids related to chemical warfare agents (CWAs) in environmental samples?

TMO methylates phosphonic acids (e.g., methylphosphonic acid) to volatile esters, facilitating GC-MS detection. For soil samples, a protocol involves:

- Derivatization : Mix TMO with soil extracts in dichloromethane (1:2 v/v) for 1 hour at 50°C .

- Extraction : Use headspace SPME to isolate methylated analytes, avoiding matrix interference .

- Validation : Spike-and-recovery experiments show >85% recovery for CWA degradation products .

Q. How should researchers resolve contradictory data arising from TMO’s reactivity with multifunctional substrates?

TMO may over-methylate substrates with multiple nucleophilic sites (e.g., amino acids). To mitigate:

- Selective Quenching : Add thiourea to scavenge excess TMO post-reaction .

- LC-MS Cross-Validation : Compare TMO-derived methyl esters with alternative derivatization methods (e.g., silylation) to confirm specificity .

Q. What methodological adjustments are required for TMO-based derivatization in complex matrices like soils or biological tissues?

- Matrix Cleanup : Pre-treat soil samples with cation-exchange resins to remove metal ions that inhibit methylation .

- Co-derivatization : Combine TMO with triethyloxonium tetrafluoroborate to simultaneously methylate sulfonic and phosphonic acids .

- Internal Standards : Deuterated analogs (e.g., d3-TMO) correct for matrix effects in quantitative GC-MS .

Q. How does TMO’s compatibility with other alkylating agents influence its use in multi-step synthetic pathways?

TMO’s high electrophilicity allows sequential alkylation. For example, in synthesizing viologen derivatives, TMO methylates pyridine N-oxides selectively before ethylation with triethyloxonium tetrafluoroborate, achieving >90% yield . Solvent polarity (e.g., dichloromethane vs. acetonitrile) modulates reaction rates to avoid side reactions .

Q. What stability protocols are essential for long-term storage of TMO in research settings?

- Storage Conditions : Keep at -20°C under nitrogen in moisture-proof containers .

- Decomposition Monitoring : Regular FT-IR checks for BF4<sup>-</sup> absorption bands (1,080 cm<sup>-1</sup>) detect hydrolysis .

- Handling : Use gloveboxes for aliquoting to prevent atmospheric moisture exposure .

Q. Can TMO selectively methylate sterically hindered carboxylic acids in natural product synthesis?

Yes. TMO’s small methyl group enables methylation of hindered acids (e.g., spirastrellolide intermediates) where bulkier agents fail. Optimization involves:

- Solvent Choice : Nitrobenzene enhances solubility of hydrophobic substrates .

- Catalysis : Add crown ethers (e.g., 18-crown-6) to stabilize transition states .

Q. How is TMO validated for regulatory applications in forensic toxicology or environmental monitoring?

Validation follows ISO/IEC 17025 guidelines, including:

Propiedades

IUPAC Name |

trimethyloxidanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVZBKHWOFJNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[O+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883377 | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-37-1 | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloxonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.